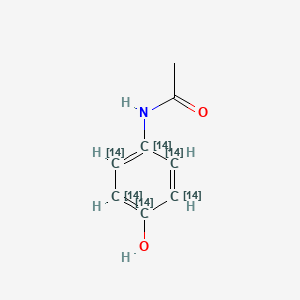
4-Acetamidophenol-ring-UL-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidophenol-ring-UL-14C is a radiolabeled compound used in various scientific research applications. It is a derivative of 4-acetamidophenol, commonly known as paracetamol or acetaminophen. The “UL-14C” designation indicates that the compound is uniformly labeled with carbon-14, a radioactive isotope, which allows for tracking and studying its behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenol-ring-UL-14C typically involves the incorporation of carbon-14 into the acetaminophen molecule. This can be achieved through various synthetic routes, including the reaction of carbon-14 labeled acetic anhydride with p-aminophenol. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound requires specialized facilities equipped to handle radioactive materials. The process involves the synthesis of carbon-14 labeled precursors, followed by their incorporation into the acetaminophen molecule. The final product is purified to ensure high radiochemical purity and specific activity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamidophenol-ring-UL-14C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Acetamidophenol-ring-UL-14C is widely used in scientific research due to its radiolabeled nature. Some applications include:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Tracking metabolic pathways and enzyme interactions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control and tracing contaminants in pharmaceutical production.
Wirkmechanismus
The mechanism of action of 4-Acetamidophenol-ring-UL-14C involves its interaction with biological molecules. It binds to DNA through groove binding and intercalation, as evidenced by UV-Vis and FTIR studies . The binding constants indicate a spontaneous process, with specific functional groups involved in the interaction depending on the pH.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetamidophenol-ring-UL-14C: Another radiolabeled derivative with similar applications.
Acetaminophen glucuronide: A metabolite of acetaminophen used in metabolic studies.
Uniqueness
4-Acetamidophenol-ring-UL-14C is unique due to its specific labeling with carbon-14, allowing for detailed tracking and analysis in various research applications. Its ability to bind to DNA and its use in studying metabolic pathways make it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
90135-67-4 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
163.12 g/mol |
IUPAC-Name |
N-(4-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+2,3+2,4+2,5+2,7+2,8+2 |
InChI-Schlüssel |
RZVAJINKPMORJF-ANARQPDSSA-N |
Isomerische SMILES |
CC(=O)N[14C]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)O |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


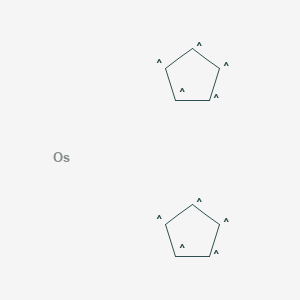
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
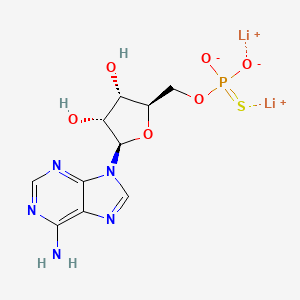
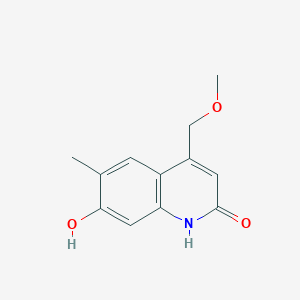
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
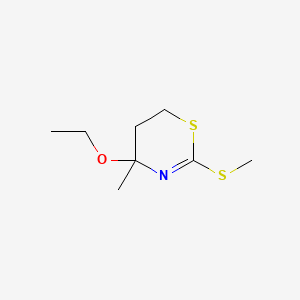


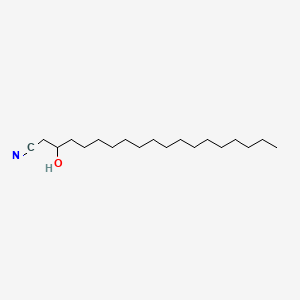
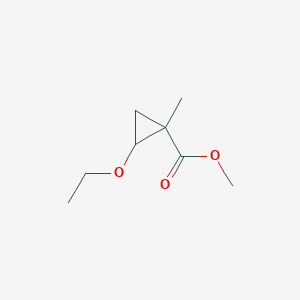

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
